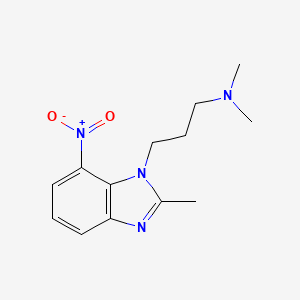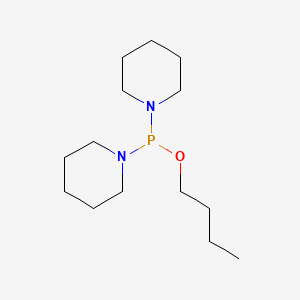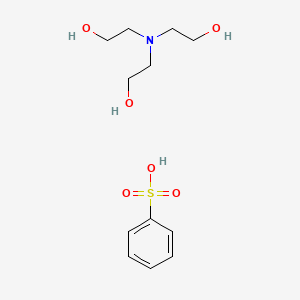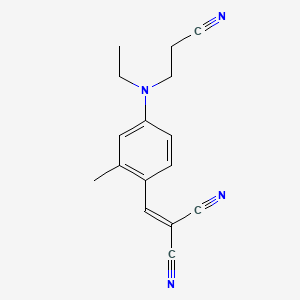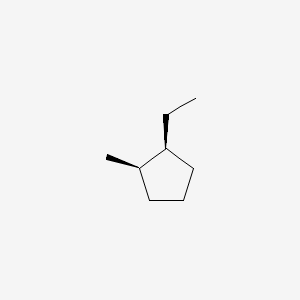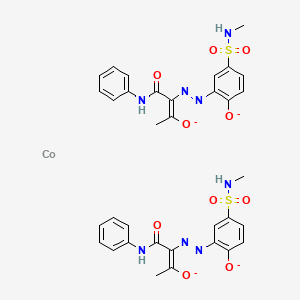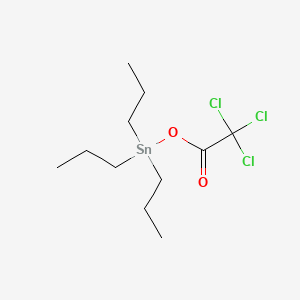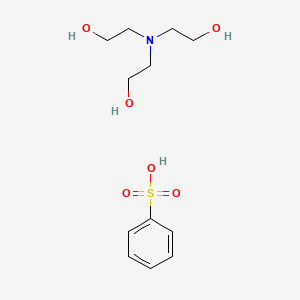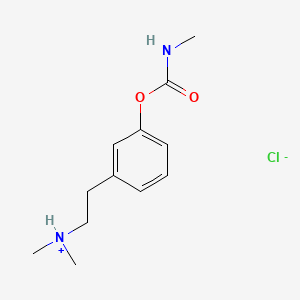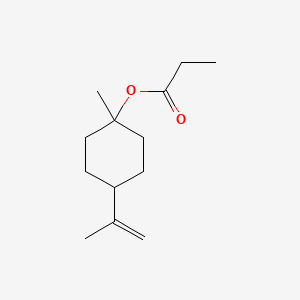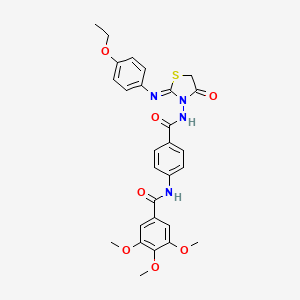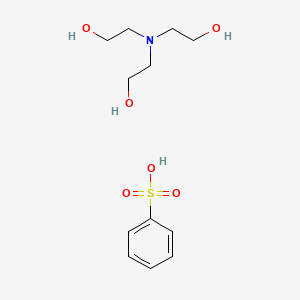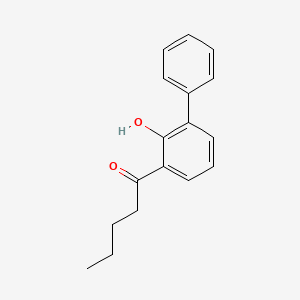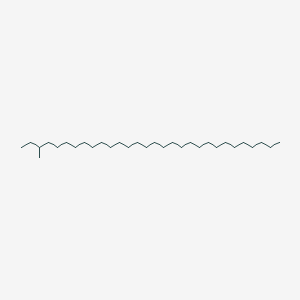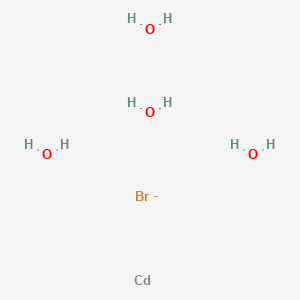
Cadmium;bromide;tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium bromide tetrahydrate is an inorganic compound with the chemical formula CdBr₂·4H₂O. It is a white, hygroscopic solid that can be obtained as a mono- and tetrahydrate. This compound is known for its limited applications but plays a significant role in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium bromide is typically prepared by heating cadmium with bromine vapor. The tetrahydrate form is obtained by crystallizing the dibromide from an aqueous solution. The reaction can be summarized as follows: [ \text{Cd} + \text{Br}_2 \rightarrow \text{CdBr}_2 ] [ \text{CdBr}_2 + 4\text{H}_2\text{O} \rightarrow \text{CdBr}_2·4\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of cadmium bromide tetrahydrate involves the controlled reaction of cadmium metal with bromine vapor, followed by crystallization from an aqueous solution to obtain the tetrahydrate form. The process ensures high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Cadmium bromide tetrahydrate undergoes various chemical reactions, including:
Oxidation: Cadmium bromide can be oxidized to form cadmium oxide.
Reduction: It can be reduced to elemental cadmium.
Substitution: Cadmium bromide can participate in substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or metals like zinc.
Substitution: Reagents like silver nitrate for bromide ion substitution.
Major Products:
Oxidation: Cadmium oxide (CdO).
Reduction: Elemental cadmium (Cd).
Substitution: Formation of new cadmium compounds with different anions.
Aplicaciones Científicas De Investigación
Cadmium bromide tetrahydrate has several applications in scientific research:
Chemistry: Used in the synthesis of cadmium zinc sulfate (CdZnS) quantum dots and coordination polymers.
Biology: Utilized in various biochemical assays and studies.
Medicine: Investigated for potential therapeutic applications and as a pharmaceutical intermediate.
Industry: Employed in the production of non-linear optical materials and other specialized industrial processes.
Mecanismo De Acción
The mechanism of action of cadmium bromide tetrahydrate involves its interaction with molecular targets and pathways. In biological systems, cadmium ions can bind to proteins and enzymes, affecting their function. The bromide ions can participate in various chemical reactions, influencing the overall activity of the compound.
Comparación Con Compuestos Similares
- Cadmium chloride (CdCl₂)
- Cadmium iodide (CdI₂)
- Zinc bromide (ZnBr₂)
- Calcium bromide (CaBr₂)
- Magnesium bromide (MgBr₂)
Comparison: Cadmium bromide tetrahydrate is unique due to its specific hydration state and the presence of cadmium ions. Compared to other cadmium halides, it has distinct solubility and reactivity properties. Its applications in quantum dot synthesis and non-linear optical materials set it apart from similar compounds.
Propiedades
Fórmula molecular |
BrCdH8O4- |
|---|---|
Peso molecular |
264.38 g/mol |
Nombre IUPAC |
cadmium;bromide;tetrahydrate |
InChI |
InChI=1S/BrH.Cd.4H2O/h1H;;4*1H2/p-1 |
Clave InChI |
HUVVVAWEAWSCDR-UHFFFAOYSA-M |
SMILES canónico |
O.O.O.O.[Br-].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


